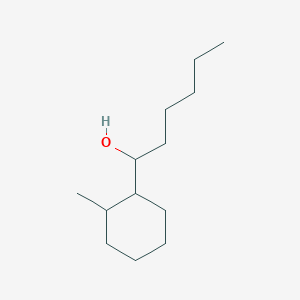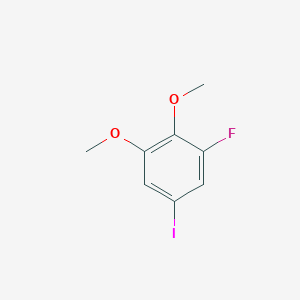
1,2-Dimethoxy-3-fluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C8H8FIO2 It is characterized by the presence of methoxy, fluoro, and iodo substituents on a benzene ring
Métodos De Preparación
The synthesis of 1,2-Dimethoxy-3-fluoro-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-dimethoxy-3-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure optimal yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to maximize efficiency and purity.
Análisis De Reacciones Químicas
1,2-Dimethoxy-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions such as the Suzuki or Heck reactions, forming new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3-fluoro-5-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
1,2-Dimethoxy-3-fluoro-5-iodobenzene can be compared with other halogenated and methoxylated benzene derivatives, such as:
1,2-Dimethoxy-4-fluorobenzene: Lacks the iodo group, resulting in different reactivity and applications.
1,3-Dibromo-5-fluoro-2-iodobenzene: Contains additional bromine substituents, leading to distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C8H8FIO2 |
|---|---|
Peso molecular |
282.05 g/mol |
Nombre IUPAC |
1-fluoro-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3 |
Clave InChI |
BORKJDIZRVQTMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)I)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


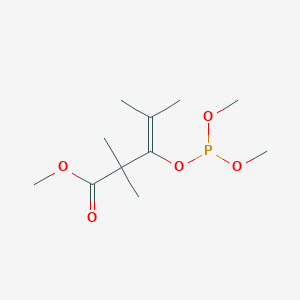
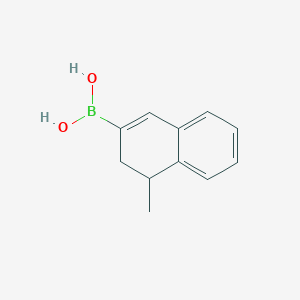
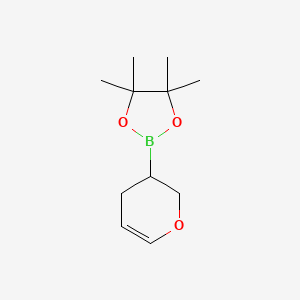
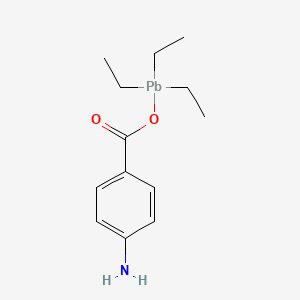
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)

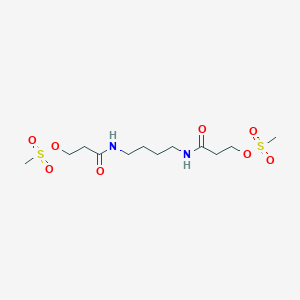
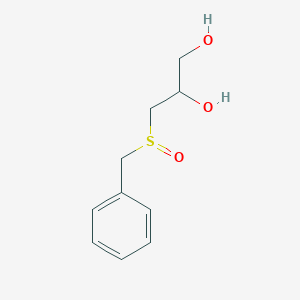
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)


![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)
